molecular formula C22H17N5OS B3504565 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}ACETAMIDE

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}ACETAMIDE

Cat. No.: B3504565
M. Wt: 399.5 g/mol
InChI Key: UHHCRZJXBXREKL-UHFFFAOYSA-N
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Description

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}ACETAMIDE is a complex organic compound that features a benzodiazole and an imidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole and imidazo[1,2-a]pyridine intermediates, followed by their coupling through a sulfanyl linkage.

    Preparation of Benzodiazole Intermediate: The benzodiazole moiety can be synthesized via the cyclization of o-phenylenediamine with carbon disulfide under basic conditions.

    Preparation of Imidazo[1,2-a]pyridine Intermediate: This can be achieved by the condensation of 2-aminopyridine with an appropriate aldehyde or ketone.

    Coupling Reaction: The final step involves the coupling of the benzodiazole and imidazo[1,2-a]pyridine intermediates using a suitable sulfanylating agent, such as thiourea, under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine moiety, potentially converting it to a dihydroimidazo derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

  • **Oxid

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5OS/c28-19(14-29-22-23-16-10-4-5-11-17(16)24-22)26-21-20(15-8-2-1-3-9-15)25-18-12-6-7-13-27(18)21/h1-13H,14H2,(H,23,24)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHCRZJXBXREKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)CSC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}ACETAMIDE

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